molecular formula C28H25ClN2O2 B11607760 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11607760
M. Wt: 457.0 g/mol
InChI Key: LMKXFVGEYPAKQI-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a methylphenyl group attached to a dibenzodiazepine core

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzodiazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzodiazepine structure.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using a chlorinated aromatic compound.

    Addition of the hydroxy group: This step typically involves hydroxylation reactions using suitable oxidizing agents.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

    Hydroxylation: Additional hydroxyl groups can be introduced through hydroxylation reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a pharmacological agent in treating various diseases.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its interaction with cellular pathways and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can be compared with other similar compounds, such as:

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Steviol glycosides: Compounds with complex structures used as sweeteners, highlighting the diversity of functional groups in organic chemistry.

Properties

Molecular Formula

C28H25ClN2O2

Molecular Weight

457.0 g/mol

IUPAC Name

5-acetyl-9-(4-chlorophenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-17-7-9-20(10-8-17)28-27-24(30-23-5-3-4-6-25(23)31(28)18(2)32)15-21(16-26(27)33)19-11-13-22(29)14-12-19/h3-14,21,28,30H,15-16H2,1-2H3

InChI Key

LMKXFVGEYPAKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

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